molecular formula C15H15NO B13780655 2-Amino-1-(4-methylphenyl)-2-phenylethanone CAS No. 92850-20-9

2-Amino-1-(4-methylphenyl)-2-phenylethanone

Cat. No.: B13780655
CAS No.: 92850-20-9
M. Wt: 225.28 g/mol
InChI Key: XOUOQGQVAFVHOL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methylphenyl)-2-phenylethanone is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally related to amphetamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylphenyl)-2-phenylethanone typically involves the reaction of 4-methylpropiophenone with ammonium acetate and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Condensation Reaction: 4-methylpropiophenone is reacted with ammonium acetate to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, including its potential as a stimulant.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.

    Industry: Used in the production of various chemical products and as a research chemical in the development of new materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylphenyl)-2-phenylethanone involves its interaction with the central nervous system. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness and energy levels. The molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone): Another cathinone derivative with similar stimulant properties.

    N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chloroethcathinone): A structurally similar compound with different substituents on the phenyl ring.

Uniqueness

2-Amino-1-(4-methylphenyl)-2-phenylethanone is unique due to its specific structural features, including the presence of a methyl group on the phenyl ring. This structural modification can influence its pharmacological properties and its interaction with biological targets, making it distinct from other cathinone derivatives.

Properties

CAS No.

92850-20-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-amino-1-(4-methylphenyl)-2-phenylethanone

InChI

InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10,14H,16H2,1H3

InChI Key

XOUOQGQVAFVHOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

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